(E)-2-Cyano-3-[4-(N-methylanilino)-3-nitrophenyl]-N-(2-phenylethyl)prop-2-enamide
CAS No.: 568574-11-8
Cat. No.: VC5200171
Molecular Formula: C25H22N4O3
Molecular Weight: 426.476
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 568574-11-8 |
|---|---|
| Molecular Formula | C25H22N4O3 |
| Molecular Weight | 426.476 |
| IUPAC Name | (E)-2-cyano-3-[4-(N-methylanilino)-3-nitrophenyl]-N-(2-phenylethyl)prop-2-enamide |
| Standard InChI | InChI=1S/C25H22N4O3/c1-28(22-10-6-3-7-11-22)23-13-12-20(17-24(23)29(31)32)16-21(18-26)25(30)27-15-14-19-8-4-2-5-9-19/h2-13,16-17H,14-15H2,1H3,(H,27,30)/b21-16+ |
| Standard InChI Key | RSOJREVOIYBAPX-UHFFFAOYSA-N |
| SMILES | CN(C1=CC=CC=C1)C2=C(C=C(C=C2)C=C(C#N)C(=O)NCCC3=CC=CC=C3)[N+](=O)[O-] |
Introduction
Overview of the Compound
(E)-2-Cyano-3-[4-(N-methylanilino)-3-nitrophenyl]-N-(2-phenylethyl)prop-2-enamide is a complex organic compound belonging to the class of enamides. Its structure incorporates multiple functional groups, including:
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A cyano group (-C≡N)
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A nitrophenyl moiety
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An N-methylanilino group
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A phenylethyl substituent
These features contribute to its chemical reactivity and potential biological activity, making it significant in medicinal chemistry. The compound is structurally similar to pharmacological agents and has been investigated for its potential therapeutic applications, particularly as an antiparkinson agent due to its structural resemblance to catechol-O-methyltransferase inhibitors.
Structural Characteristics
Molecular Formula: C21H20N4O3
Molecular Weight: Approximately 376.41 g/mol
The compound exists predominantly in its E-isomeric form, which is more stable than the Z-isomer under standard conditions. This stability arises from reduced steric hindrance between substituents on the double bond.
Key Functional Groups:
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Cyano Group (-C≡N): Enhances electrophilicity and contributes to the compound's reactivity.
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Nitro Group (-NO2): Electron-withdrawing, influencing aromatic ring reactivity.
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N-Methylanilino Group (-NHCH3): Provides electron-donating properties to the aromatic system.
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Phenylethyl Chain: Increases lipophilicity, potentially aiding in membrane permeability.
These groups collectively influence the compound's chemical behavior and biological interactions.
Synthesis and Characterization
The synthesis of this compound involves multi-step organic reactions designed to introduce the desired substituents while preserving the E-configuration of the double bond. Key steps may include:
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Formation of the enamide backbone through condensation reactions.
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Functionalization of the aromatic ring with nitro and N-methylanilino groups.
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Introduction of the cyano group via nucleophilic substitution.
Characterization Techniques:
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NMR Spectroscopy (¹H and ¹³C): Confirms structural integrity by identifying characteristic peaks for each functional group.
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Mass Spectrometry (MS): Determines molecular weight and fragmentation patterns.
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Infrared (IR) Spectroscopy: Identifies functional groups through characteristic absorption bands (e.g., cyano group at ~2200 cm⁻¹).
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Chromatography: Ensures purity and separation of isomers.
Biological Relevance
This compound has been studied for its potential role as an antiparkinson agent due to its structural similarity to catechol-O-methyltransferase inhibitors . These inhibitors are crucial in managing Parkinson's disease by modulating dopamine metabolism.
Potential Mechanisms of Action:
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Enzyme Inhibition: The nitrophenyl and cyano groups may interact with enzyme active sites, disrupting normal function.
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Receptor Binding: The aromatic systems could mimic endogenous ligands, influencing receptor activity.
Further computational modeling and in vitro assays are required to confirm these mechanisms.
Applications
The compound's diverse functional groups make it a candidate for multiple applications:
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Pharmaceutical Development:
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Investigated as a potential antiparkinson agent.
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Structural analogs have shown promise in enzyme inhibition studies.
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Synthetic Chemistry:
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Can serve as a precursor for designing derivatives with enhanced activity profiles.
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Research Gaps and Future Directions
While preliminary studies suggest promising biological activity, further research is needed:
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Experimental Validation: Conducting enzyme inhibition assays and receptor binding studies.
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Toxicological Studies: Evaluating safety profiles in cell lines and animal models.
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Structure-Activity Relationship (SAR): Modifying functional groups to optimize efficacy and reduce side effects.
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